Adenosinehydrochloride
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Overview
Description
Adenosinehydrochloride is a compound derived from adenosine, a nucleoside that plays a crucial role in various biochemical processes. Adenosine itself is composed of adenine attached to a ribose sugar molecule. This compound is often used in scientific research and medical applications due to its significant physiological effects, particularly in the cardiovascular system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosinehydrochloride can be synthesized through the reaction of adenosine with hydrochloric acid. The process involves dissolving adenosine in water and then adding hydrochloric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar principles as the laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and filtration. The industrial production also ensures compliance with regulatory standards for pharmaceutical and research-grade compounds .
Chemical Reactions Analysis
Types of Reactions
Adenosinehydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form inosine and other derivatives.
Reduction: It can be reduced to form dihydroadenosine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ribose moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are commonly employed
Major Products
Oxidation: Inosine and hypoxanthine.
Reduction: Dihydroadenosine derivatives.
Substitution: Various substituted adenosine derivatives
Scientific Research Applications
Adenosinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in studying cellular signaling pathways and energy transfer processes.
Medicine: Utilized in the treatment of certain cardiac arrhythmias and as a diagnostic agent in myocardial perfusion imaging.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Adenosinehydrochloride exerts its effects primarily through the activation of adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in various physiological processes, including the regulation of heart rate, vasodilation, and anti-inflammatory responses. The activation of these receptors leads to the modulation of cyclic adenosine monophosphate (cAMP) levels, which in turn affects cellular signaling pathways .
Comparison with Similar Compounds
Adenosinehydrochloride is unique due to its specific interaction with adenosine receptors and its physiological effects. Similar compounds include:
Inosine: A derivative of adenosine with similar but less potent effects.
Adenosine monophosphate (AMP): A phosphorylated form of adenosine involved in energy transfer.
Adenosine triphosphate (ATP): A high-energy molecule used in cellular processes
These compounds share structural similarities but differ in their specific functions and applications.
Properties
Molecular Formula |
C10H14ClN5O4 |
---|---|
Molecular Weight |
303.70 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C10H13N5O4.ClH/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H |
InChI Key |
YFJCRJZTDYDCRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl |
Origin of Product |
United States |
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